Aspyrone

説明

Aspyrone is an antibiotic produced by various Aspergillus moulds . It’s a polyketide fungal metabolite that has been found in Aspergillus and has diverse biological activities . It is active against a panel of 13 fungi when used at a concentration of 20 µg/ml and a panel of 21 bacteria in a disc assay when used at a concentration of 100 µg per disc .

Synthesis Analysis

Aspyrone was elaborated in an optically pure form by a key reaction involving the highly diastereoselective addition of tetrahydropyranone enol .

Molecular Structure Analysis

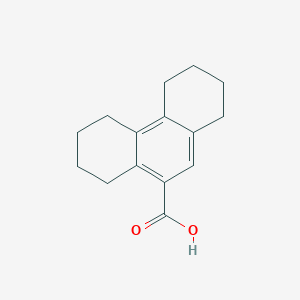

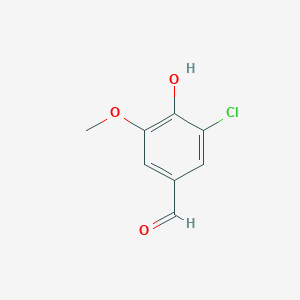

Aspyrone is a member of the class of 2-pyranones that is 5,6-dihydro-2H-pyran-2-one in which the hydrogens at positions 3, 5S and 6R are replaced by (2S,3S)-3-methyloxiran-2-yl, hydroxy and methyl groups, respectively .

Chemical Reactions Analysis

The enzyme-bound intermediates generated in the first two steps of the chain extension cycle catalysed by the aspyrone polyketide synthase (PKS) are thioesters of acetoacetic acid and ®-3-hydroxybutyric acid .

Physical And Chemical Properties Analysis

Aspyrone has a molecular formula of C9H12O4 and a mass of 184.074 gram per mole . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

科学的研究の応用

Cancer Research

Aspyrone has been found to have cytotoxic activity against various human cancer cell lines . For example, new compounds derived from Aspyrone exhibited cytotoxic activity against 10 human cancer cell lines . Some of these compounds selectively inhibited U251 (human glioblastoma cell line), and others were active against A673 (human rhabdomyoma cell line), U87 (human glioblastoma cell line), and Hep3B (human liver cancer cell line) with IC 50 (half maximal inhibitory concentration) values of 2.5–11.3 μM among 26 tested human cancer cell lines .

Antibiotic Research

Aspyrone has been synthesized in an optically pure form for use as a multi-functional dihydropyranone antibiotic . The synthesis involved a key reaction involving the highly diastereoselective addition of tetrahydropyranone enol ate to 2-tosyloxy-aldehyde and the subsequent in situ formation of an epoxide .

Marine Drugs

Aspyrone-related polyketides have been isolated from the Vietnamese marine sediment-derived fungus Aspergillus flocculosus . These compounds, including one known as aspilactonol G, are being studied for their potential applications in the field of marine drugs .

Natural Product Dimerization

Aspyrone has been used in the dimerization of natural products . For example, new compounds known as ochrazepines were obtained from the nucleophilic addition of 2-hydroxycircumdatin C to Aspyrone . These compounds exhibited significant biological activity, highlighting the potential of natural product dimerization as an effective strategy for drug discovery .

将来の方向性

作用機序

Target of Action

Aspyrone is a polyketide fungal metabolite found in Aspergillus . It exhibits nematicidal, antibacterial, and antifungal properties . .

Mode of Action

This ion then rapidly reacts with oxygen anions to yield various compounds .

Biochemical Pathways

The biosynthesis of Aspyrone involves a pathway of polyketide . It is suggested that this pathway involves epoxide-mediated rearrangement and ring closure reactions . .

Pharmacokinetics (ADME Properties)

ADME properties play a crucial role in determining a compound’s bioavailability

Result of Action

Aspyrone has been found to exhibit nematicidal activity against Pratylenchus penetrans, showing an effectiveness of 80.8% at a concentration of 300 mg/liter . It also exhibits antibacterial and antifungal properties . .

Action Environment

It is known that environmental factors can significantly influence the action of various compounds

特性

IUPAC Name |

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAULRNMJFUWRP-HETMPLHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=C(C(=O)O1)C2C(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169737 | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17398-00-4 | |

| Record name | Aspyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)